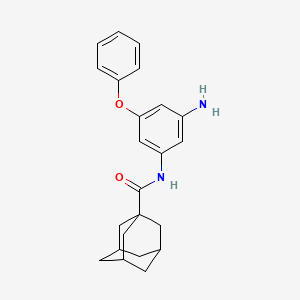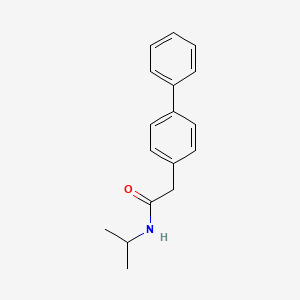![molecular formula C15H13BrN2O B5036095 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as BMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMPP is a synthetic compound that belongs to the class of chalcones. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or pathways involved in various biological processes. For example, 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain bacterial strains. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have low toxicity, which makes it a safe candidate for in vitro and in vivo studies. However, one limitation of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one. One potential area of investigation is the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one can inhibit the growth of cancer cells, and further research may help to elucidate the mechanisms involved. Another potential area of investigation is the compound's potential as an anti-inflammatory agent. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Further research may help to determine the compound's potential as a therapeutic agent for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 3-methyl-2-pyridinecarboxaldehyde with acetone in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one in its pure form.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. The compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-9-17-15(11)18-10-8-14(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVLWCLDMXCKZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)

![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)
